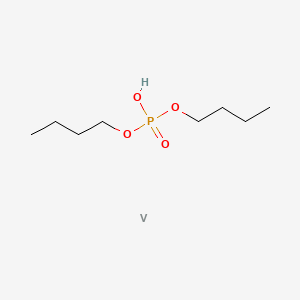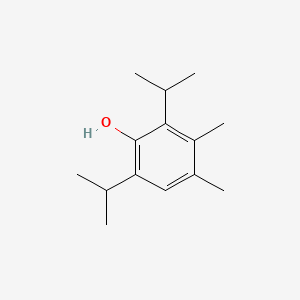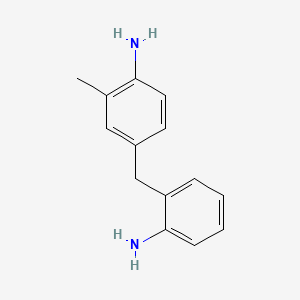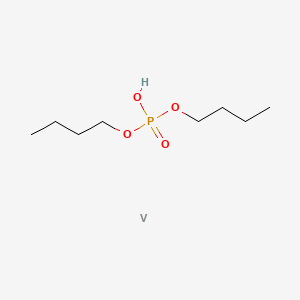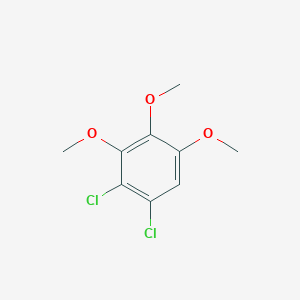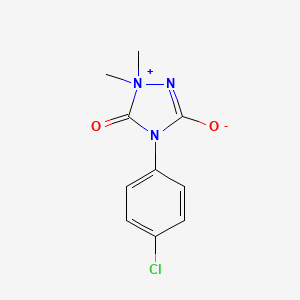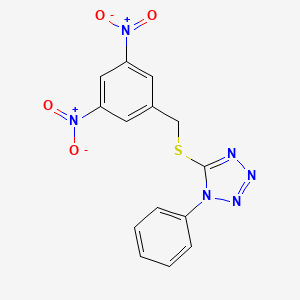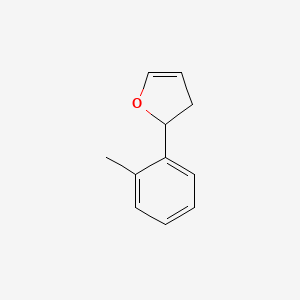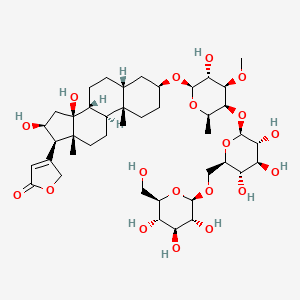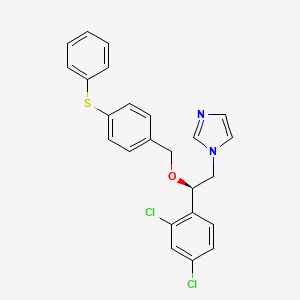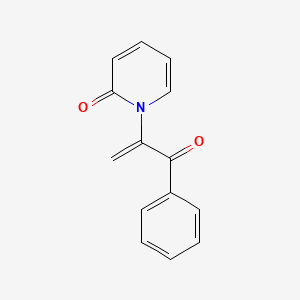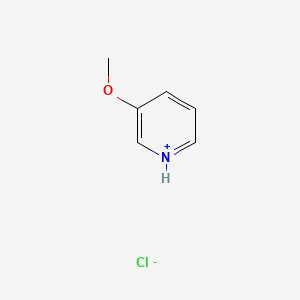
3-Methoxypyridinium chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methoxypyridinium chloride is a chemical compound with the molecular formula C6H8ClNO. It is a pyridinium salt, which means it contains a pyridine ring with a positive charge on the nitrogen atom. This compound is often used in various chemical reactions and research applications due to its unique properties.
准备方法
Synthetic Routes and Reaction Conditions
3-Methoxypyridinium chloride can be synthesized through the methylation of 3-methoxypyridine. The reaction typically involves the use of methyl chloride or methyl iodide as the methylating agent in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out under reflux conditions to ensure complete methylation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and advanced purification techniques ensures the production of high-purity this compound suitable for various applications.
化学反应分析
Types of Reactions
3-Methoxypyridinium chloride undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various oxidation products.
Reduction: It can be reduced under specific conditions to yield different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction may produce various reduced pyridine compounds.
科学研究应用
3-Methoxypyridinium chloride has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including antimicrobial and anticancer properties.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
作用机制
The mechanism of action of 3-methoxypyridinium chloride involves its interaction with various molecular targets. It can act as a nucleophile or electrophile in chemical reactions, depending on the reaction conditions. The positive charge on the nitrogen atom makes it highly reactive and capable of forming stable complexes with other molecules. This reactivity is exploited in various chemical and biological applications.
相似化合物的比较
Similar Compounds
3-Methoxypyridine: The parent compound without the chloride ion.
4-Methoxypyridine: A structural isomer with the methoxy group at the 4-position.
2-Methoxypyridine: Another isomer with the methoxy group at the 2-position.
Uniqueness
3-Methoxypyridinium chloride is unique due to the presence of the chloride ion, which imparts distinct chemical properties and reactivity. Its ability to participate in a wide range of chemical reactions makes it a valuable compound in research and industrial applications.
属性
CAS 编号 |
90724-44-0 |
|---|---|
分子式 |
C6H8ClNO |
分子量 |
145.59 g/mol |
IUPAC 名称 |
3-methoxypyridin-1-ium;chloride |
InChI |
InChI=1S/C6H7NO.ClH/c1-8-6-3-2-4-7-5-6;/h2-5H,1H3;1H |
InChI 键 |
HIADZSOBMPSUGZ-UHFFFAOYSA-N |
规范 SMILES |
COC1=C[NH+]=CC=C1.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



